Risperidone

説明

特性

IUPAC Name |

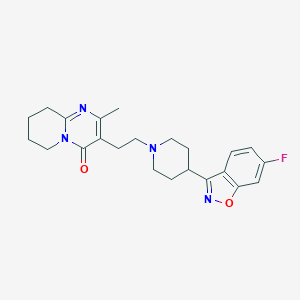

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPZEAPATHNIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045193 | |

| Record name | Risperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Risperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in methylene chloride; sparingly soluble in alcohol; practically insoluble in water, Practically insoluble in water, freely soluble in methylene chloride and soluble in methanol and 0.1N hydrochloric acid | |

| Record name | Risperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00734 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RISPERIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

3-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 3-[2-[4-[(Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; (9RS)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 3-[2-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; (6RS)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 2-[2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine-1-carboxylate; 3-[2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 3-[2-[4-[4-fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Record name | RISPERIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to slightly beige powder, Crystals from dimethylformamide + propanol | |

CAS No. |

106266-06-2 | |

| Record name | Risperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106266-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Risperidone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106266062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Risperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00734 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | risperidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Risperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RISPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6UH7ZF8HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RISPERIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Risperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 °C | |

| Record name | Risperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00734 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RISPERIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Risperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Risperidone on D2 and 5-HT2A Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Risperidone is a cornerstone second-generation (atypical) antipsychotic agent, distinguished by its unique pharmacological profile as a potent antagonist of both serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors.[1][2][3][4] This dual antagonism is central to its therapeutic efficacy in treating the positive and negative symptoms of schizophrenia and other psychotic disorders, while generally offering a more favorable side-effect profile compared to first-generation antipsychotics.[5][6] This technical guide provides a comprehensive examination of this compound's mechanism of action at the D2 and 5-HT2A receptors, presenting quantitative binding and occupancy data, detailed signaling pathways, and the experimental methodologies used to elucidate these interactions.

Quantitative Pharmacology of this compound

The therapeutic action of this compound is rooted in its specific binding affinities and in vivo receptor occupancy. The following tables summarize key quantitative data that define its pharmacological profile.

In Vitro Receptor Binding Affinity

This compound's binding affinity for various neurotransmitter receptors has been extensively characterized. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. This compound exhibits a notably high affinity for 5-HT2A receptors, which is significantly greater than its affinity for D2 receptors.[7][8][9]

Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound

| Receptor | Ki (nM) | Reference(s) |

| 5-HT2A | 0.2 - 0.4 | [1][7] |

| Dopamine D2 | 3.13 - 3.2 | [1][7][8] |

| Alpha-1 Adrenergic | 0.8 - 5 | [1][8] |

| Alpha-2 Adrenergic | 7.54 - 16 | [1][8] |

| Histamine H1 | 2.23 - 20 | [1][8] |

| Dopamine D4 | 7.3 | [1] |

| 5-HT1A | 420 | [1] |

| Dopamine D1 | 240 | [1] |

Data compiled from multiple sources, slight variations may exist across different studies.

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) studies have been instrumental in quantifying the extent to which this compound occupies its target receptors in the living human brain at clinically relevant doses. Optimal therapeutic response for antipsychotics is generally associated with D2 receptor occupancy in the range of 65-80%.[10]

Table 2: In Vivo D2 and 5-HT2A Receptor Occupancy of this compound

| Daily Oral Dose | Striatal D2 Occupancy (%) | Cortical 5-HT2A Occupancy (%) | Reference(s) |

| 1 mg | ~50% | ~60% | [11] |

| 2 mg | ~66% | Very High (Implied) | [12] |

| 4 mg | ~73% | Very High (Implied) | [12] |

| 6 mg | 75% - 80% | Very High (Implied) | [1][12] |

Note: 5-HT2A receptor occupancy reaches high levels even at low doses and is often near saturation at typical clinical doses.

Core Mechanism of Action: Receptor Signaling Pathways

This compound exerts its effects by modulating intracellular signaling cascades through its antagonist actions at D2 and 5-HT2A receptors.

Antagonism at Dopamine D2 Receptors

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gαi/o proteins.[13] Its activation by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[14] D2 receptor activation also modulates ion channels and other signaling pathways through the Gβγ subunit.[14][15]

As an antagonist, this compound binds to the D2 receptor without activating it, thereby blocking the effects of endogenous dopamine.[3] This blockade in the mesolimbic pathway is believed to be the primary mechanism for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][3] However, D2 antagonism in the nigrostriatal pathway can lead to extrapyramidal symptoms (EPS), and in the tuberoinfundibular pathway, it can cause hyperprolactinemia.[16]

References

- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 2. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. archivespp.pl [archivespp.pl]

- 6. This compound. A review of its pharmacology and therapeutic potential in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, 5-HT2A / D2 antagonist (CAS 106266-06-2) | Abcam [abcam.com]

- 8. Biochemical profile of this compound, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. psychiatryonline.org [psychiatryonline.org]

- 11. 5-HT2 and D2 dopamine receptor occupancy in the living human brain. A PET study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The D2 dopamine receptor occupancy of this compound and its relationship to extrapyramidal symptoms: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 14. tandfonline.com [tandfonline.com]

- 15. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 16. psychiatrist.com [psychiatrist.com]

Preclinical Models of Schizophrenia Utilizing Risperidone: A Technical Guide

This guide provides an in-depth overview of preclinical models of schizophrenia where risperidone is used as a benchmark atypical antipsychotic for validating novel therapeutic agents and elucidating the neurobiological underpinnings of the disorder. It is intended for researchers, scientists, and drug development professionals in the field of neuropsychiatric disorders.

Introduction to Preclinical Models of Schizophrenia

Animal models are indispensable tools for investigating the complex pathophysiology of schizophrenia and for the preclinical assessment of antipsychotic drugs.[1] These models aim to replicate the core symptom domains of schizophrenia, which are broadly categorized into positive, negative, and cognitive symptoms. The development of these models falls into several categories:

-

Pharmacological Models: These are induced by administering drugs that mimic certain aspects of schizophrenia's neurochemical imbalances. For instance, NMDA receptor antagonists like phencyclidine (PCP) and ketamine can induce psychosis-like symptoms in healthy humans and analogous behaviors in rodents.[1][2] Similarly, dopamine agonists like amphetamine are used to model hyperdopaminergic states, relevant to the positive symptoms of schizophrenia.[1][3]

-

Neurodevelopmental Models: These models are based on the hypothesis that schizophrenia originates from early-life brain development disturbances. A widely used example is the maternal immune activation (MIA) model, where pregnant rodents are exposed to immune-challenging agents like polyriboinosinic-polyribocytidylic acid (Poly I:C), a viral mimic.[4][5] This prenatal insult leads to offspring that exhibit schizophrenia-like behavioral and neuropathological abnormalities in adulthood.[4][5]

-

Lesion Models: These involve creating specific brain lesions in neonatal animals to disrupt neurodevelopmental trajectories. The neonatal ventral hippocampal lesion (NVHL) model in rats is a classic example that produces a range of behavioral deficits in adulthood that are relevant to schizophrenia.[2][6]

-

Genetic Models: These models involve the manipulation of genes that have been identified as risk factors for schizophrenia in human genetic studies, such as DISC1, Neuregulin 1, and Dysbindin.[1]

This compound, an atypical antipsychotic, is frequently employed in these models to assess their predictive validity and to serve as a positive control against which new compounds are compared.

This compound: Mechanism of Action in Preclinical Models

This compound is a potent antagonist with high affinity for serotonin 5-HT2A receptors and a slightly lower, but still potent, affinity for dopamine D2 receptors.[4][7][8][9] This dual antagonism is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a lower propensity to cause extrapyramidal side effects (EPS) compared to typical antipsychotics like haloperidol.[7][9]

The therapeutic effects of this compound are believed to be mediated through the following mechanisms:

-

Mesolimbic Pathway: Blockade of D2 receptors in this pathway is thought to reduce the hyperactivity of dopaminergic neurons, thereby alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[8][9]

-

Mesocortical Pathway: In this pathway, which is associated with negative and cognitive symptoms, this compound's potent 5-HT2A antagonism is thought to increase dopamine release, potentially by inhibiting the inhibitory effects of serotonin on dopamine neurons.[7] This may contribute to the improvement of negative and cognitive symptoms.[7]

-

Nigrostriatal Pathway: this compound's relatively lower affinity for D2 receptors and its rapid dissociation from these receptors in the nigrostriatal pathway are thought to be responsible for the lower risk of EPS.[9]

-

Other Receptors: this compound also has affinity for alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors, which may contribute to some of its side effects, such as orthostatic hypotension and sedation.[7][8]

The following diagram illustrates the primary mechanism of action of this compound.

References

- 1. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]

- 2. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acnp.org [acnp.org]

- 4. This compound Administered During Asymptomatic Period of Adolescence Prevents the Emergence of Brain Structural Pathology and Behavioral Abnormalities in an Animal Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound administered during asymptomatic period of adolescence prevents the emergence of brain structural pathology and behavioral abnormalities in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic administration of this compound in a rat model of schizophrenia: a behavioural, morphological and molecular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cpn.or.kr [cpn.or.kr]

- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 9. go.drugbank.com [go.drugbank.com]

Risperidone's Effects on Neuronal Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms of risperidone, a widely prescribed atypical antipsychotic. The document elucidates the drug's intricate interactions with key neuronal signaling pathways, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development. Through a detailed presentation of quantitative data, experimental protocols, and visual pathway diagrams, this guide aims to facilitate a deeper understanding of this compound's therapeutic actions and its impact on neuronal function.

Core Mechanism of Action: Dopamine and Serotonin Receptor Antagonism

This compound's primary therapeutic efficacy is attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3][4] Schizophrenia is hypothesized to involve an overactivity of dopaminergic D2 and serotonergic 5-HT2A pathways.[1][2] By blocking these receptors, this compound is thought to reduce the excessive neurotransmission, thereby alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2]

This compound exhibits a significantly higher binding affinity for 5-HT2A receptors compared to D2 receptors, a characteristic that contributes to its "atypical" antipsychotic profile and a reduced risk of extrapyramidal side effects compared to older, "typical" antipsychotics.[1] The blockade of 5-HT2A receptors is believed to increase dopamine release in the frontal cortex, which may help to alleviate the negative symptoms of schizophrenia.[1] Furthermore, this compound also demonstrates antagonist activity at alpha-1 (α1), alpha-2 (α2), and histamine H1 receptors, which may contribute to its overall therapeutic effects and side effect profile, such as orthostatic hypotension.[1][2]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) | Reference |

| Serotonin 5-HT2A | 0.2 - 0.6 | [3][5] |

| Dopamine D2 | 3.0 - 3.2 | [3][5] |

| Dopamine D4 | 7.3 | [3] |

| Alpha 1A Adrenergic | 5 | [3] |

| Alpha 2A Adrenergic | 16 | [3] |

| Histamine H1 | 20 | [3] |

| Serotonin 5-HT1A | 420 | [3] |

| Dopamine D1 | 240 | [3] |

| Muscarinic M1 | >10,000 | [3] |

Signaling Pathway Diagram: D2 and 5-HT2A Receptor Antagonism

Modulation of Glutamatergic Neurotransmission

Emerging evidence suggests that this compound also influences the glutamatergic system, which is implicated in the pathophysiology of schizophrenia. Studies have shown that chronic treatment with this compound can alter the levels of ionotropic glutamate receptors, specifically N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, in various brain regions.

Long-term administration of this compound has been found to decrease NMDA receptor binding in the caudate-putamen and hippocampus.[6][7] Conversely, the same treatment protocols have led to an increase in AMPA receptor levels in the medial prefrontal cortex and caudate-putamen.[8] These alterations in glutamate receptor expression may contribute to the therapeutic effects of this compound by modulating synaptic plasticity and neuronal communication.

Quantitative Data: Effects on Glutamate Receptor Levels

The following table summarizes the percentage change in NMDA and AMPA receptor binding in different brain regions of rats following chronic this compound treatment.

| Brain Region | Receptor | Treatment | % Change | Reference |

| Caudate-Putamen | NMDA | 28 days, 3 mg/kg/day | -34% | [7] |

| Hippocampus (CA1) | NMDA | 28 days, 3 mg/kg/day | -19% | [7] |

| Hippocampus (CA3) | NMDA | 28 days, 3 mg/kg/day | -22% | [7] |

| Caudate-Putamen | AMPA | 28 days, 3 mg/kg/day | +30% | [7] |

| Medial Prefrontal Cortex | AMPA | 21 days, 1.0 & 3.0 mg/kg/day (juvenile) | Increased | [8] |

Experimental Protocol: Quantitative In Vitro Receptor Autoradiography

Objective: To quantify the levels of NMDA and AMPA receptors in specific brain regions following chronic this compound treatment.

Methodology:

-

Animal Treatment: Male Sprague-Dawley rats are treated daily for 28 days with this compound (e.g., 3.0 mg/kg, s.c.) or vehicle.

-

Tissue Preparation: Following the treatment period, animals are euthanized, and their brains are rapidly removed and frozen. Coronal brain sections (e.g., 14 µm) are cut on a cryostat and thaw-mounted onto gelatin-coated slides.

-

Receptor Binding Assay (NMDA):

-

Slides are pre-incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous ligands.

-

Incubation is performed with a radioligand specific for the NMDA receptor (e.g., [³H]MK-801) in the presence or absence of a competing ligand to determine non-specific binding.

-

Slides are washed in ice-cold buffer to remove unbound radioligand and then dried.

-

-

Receptor Binding Assay (AMPA):

-

A similar protocol to the NMDA assay is followed, using an AMPA receptor-specific radioligand (e.g., [³H]AMPA).

-

-

Autoradiography and Quantification:

-

The labeled slides are apposed to autoradiographic film along with calibrated radioactive standards.

-

After exposure, the film is developed, and the resulting autoradiograms are digitized.

-

The optical density of the autoradiograms in specific brain regions is measured and converted to femtomoles of radioligand bound per milligram of tissue using the standards.

-

-

Data Analysis: Statistical analysis (e.g., t-test or ANOVA) is used to compare receptor binding levels between the this compound-treated and vehicle-treated groups.

Influence on Neuroplasticity and Neurotrophic Factors

This compound has been shown to modulate pathways involved in neuroplasticity, which refers to the brain's ability to reorganize itself by forming new neural connections. A key player in this process is the Brain-Derived Neurotrophic Factor (BDNF), which is essential for neuronal survival, growth, and synaptic plasticity.

Studies in animal models have demonstrated that this compound can reverse the reduction in BDNF and Nerve Growth Factor (NGF) caused by typical antipsychotics like haloperidol.[9] Furthermore, this compound treatment has been associated with an increase in the full-length form of the BDNF receptor, Tropomyosin receptor kinase B (TrkB-FL), and an activation of the downstream Extracellular signal-regulated kinase (ERK) pathway.[10] These effects on the BDNF-TrkB signaling cascade may contribute to the long-term therapeutic benefits of this compound by promoting neuronal resilience and function.

Signaling Pathway Diagram: BDNF-TrkB Pathway Modulation

Regulation of Intracellular Signaling Cascades: The Akt/GSK-3β Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase 3β (GSK-3β) signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell survival, proliferation, and metabolism. Dysregulation of this pathway has been implicated in the pathophysiology of schizophrenia.

Studies have shown that this compound can activate the Akt-GSK3β signaling pathway.[11][12] Specifically, this compound treatment has been demonstrated to significantly enhance the phosphorylation of both Akt (at Thr308 and Ser473) and GSK-3β (at Ser9).[11] The phosphorylation of GSK-3β at Ser9 leads to its inhibition, which can have neuroprotective effects and promote cell survival. This modulation of the Akt/GSK-3β pathway by this compound may represent another important mechanism contributing to its therapeutic effects.

Experimental Protocol: Western Blotting for Protein Phosphorylation

Objective: To measure the phosphorylation status of Akt and GSK-3β in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., human glioma U251 cells) is cultured in appropriate media.[11] Cells are treated with this compound at various concentrations and for different durations. A vehicle-treated group serves as a control.

-

Protein Extraction: After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of Akt (e.g., anti-phospho-Akt Ser473, anti-phospho-Akt Thr308) and GSK-3β (e.g., anti-phospho-GSK-3β Ser9).

-

The membrane is also probed with antibodies for total Akt and total GSK-3β to normalize for protein loading.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection and Quantification:

-

A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system.

-

The intensity of the bands corresponding to the phosphorylated and total proteins is quantified.

-

-

Data Analysis: The ratio of phosphorylated protein to total protein is calculated for each sample. Statistical analysis is performed to compare the phosphorylation levels between this compound-treated and control groups.

Signaling Pathway Diagram: Akt/GSK-3β Pathway Activation

Impact on Gene Expression

This compound treatment has been shown to induce significant changes in the expression of a wide range of genes in the brain.[13][14] These alterations in the transcriptome are thought to be a crucial aspect of both its therapeutic effects and its side effect profile.

A study using spatial transcriptomics in the mouse forebrain revealed that an acute dose of this compound significantly altered the levels of 95 transcripts across 12 brain regions.[13] Notably, 21 of these differentially expressed genes have been previously associated with schizophrenia, including Olig2, Smpd3, and Cacna1i.[13] The most significant changes were observed in ventral brain areas rich in oligodendrocytes and glial cells.[13]

Another study in rats demonstrated that this compound acutely induced the expression of 43 genes and repressed 46 genes in the cortex, while chronic treatment resulted in the overexpression of 6 genes and downregulation of 11 transcripts.[14] These findings indicate that this compound's effects on gene expression are both time-dependent and region-specific, and they likely contribute to the long-term neuroplastic changes associated with its therapeutic action.

Experimental Workflow: Spatial Transcriptomics

This technical guide provides a comprehensive overview of the current understanding of this compound's effects on neuronal signaling pathways. The intricate interplay between its primary receptor targets and downstream intracellular cascades highlights the complexity of its mechanism of action. Further research is warranted to fully elucidate the long-term consequences of these molecular changes and to develop even more targeted and effective therapeutic strategies for neuropsychiatric disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. Mechanism of Action | PERSERIS® (this compound) HCP [perserishcp.com]

- 5. This compound and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Long-Term Effects of Olanzapine, this compound, and Quetiapine on Ionotropic Glutamate Receptor Types: Implications for Antipsychotic Drug Treatment | Semantic Scholar [semanticscholar.org]

- 7. Long-term effects of olanzapine, this compound, and quetiapine on ionotropic glutamate receptor types: implications for antipsychotic drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound on glutamate receptor subtypes in developing rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. login.medscape.com [login.medscape.com]

- 10. This compound Ameliorates Prefrontal Cortex Neural Atrophy and Oxidative/Nitrosative Stress in Brain and Peripheral Blood of Rats with Neonatal Ventral Hippocampus Lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Regulation of PI3K-Akt-GSK3β signaling pathway in U251 cells by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Beyond cAMP: The Regulation of Akt and GSK3 by Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Impact of haloperidol and this compound on gene expression profile in the rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacogenomics of Risperidone Response: A Technical Guide for Researchers

An in-depth exploration of the genetic factors influencing risperidone efficacy and adverse drug reactions, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape, detailed experimental protocols, and key data for advancing personalized medicine in psychiatric care.

Introduction

This compound, an atypical antipsychotic, is a cornerstone in the management of schizophrenia and other psychiatric disorders. Its therapeutic action is primarily attributed to its high-affinity antagonism of dopamine D2 (DRD2) and serotonin 5-HT2A (HTR2A) receptors.[1][2] Despite its efficacy, clinical response to this compound is highly variable, with a significant portion of patients experiencing inadequate symptom control or debilitating adverse drug reactions (ADRs).[3] This variability is, in large part, governed by an individual's genetic makeup. This technical guide delves into the pharmacogenomics of this compound response, summarizing key genetic associations, providing detailed experimental methodologies, and visualizing critical biological pathways to facilitate further research and drug development in this field.

Pharmacokinetic Gene Variants and this compound Response

The concentration of this compound and its active metabolite, 9-hydroxythis compound, at the site of action is significantly influenced by genetic polymorphisms in genes encoding drug-metabolizing enzymes and transporters.

Cytochrome P450 2D6 (CYP2D6)

This compound is extensively metabolized by the highly polymorphic CYP2D6 enzyme.[4] Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype: poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs).[5]

CYP2D6 poor metabolizers have a significantly increased risk of adverse drug reactions due to higher plasma concentrations of this compound.[1][4]

| Gene | Variant/Phenotype | Clinical Association | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |

| CYP2D6 | Poor/Intermediate Metabolizer | Increased risk of adverse events in pediatric patients | 2.4 | 1.1 - 5.1 | 0.03 | [6][7] |

| Poor Metabolizer | Moderate-to-marked adverse drug reactions | 3.4 | 1.5 - 8.0 | - | [1] | |

| Poor Metabolizer | Discontinuation due to adverse drug reactions | 6.0 | 1.4 - 25.4 | - | [1] |

ATP-Binding Cassette Subfamily B Member 1 (ABCB1)

The ABCB1 gene encodes P-glycoprotein, an efflux transporter that limits the entry of this compound into the brain.[4] Polymorphisms in ABCB1, such as C3435T, have been associated with altered this compound plasma concentrations, particularly in individuals with compromised CYP2D6 metabolism.[6][8]

| Gene | Variant | Clinical Association | Finding | p-value | Reference |

| ABCB1 | C3435T | Altered this compound Cmax in individuals with CYP2D610/10 | TT genotype associated with lower Cmin,ss of the active moiety | 0.007 | [8] |

| C1236T | Therapeutic response in Chinese schizophrenia patients | TT genotype showed greater improvement on BPRS | 0.021 | [9] |

Pharmacodynamic Gene Variants and this compound Response

Genetic variations in the targets of this compound, primarily neurotransmitter receptors, can directly impact its therapeutic efficacy and the likelihood of adverse effects.

Dopamine D2 Receptor (DRD2)

The DRD2 gene is a primary target of this compound. Several polymorphisms have been investigated for their role in treatment response. The -141C Ins/Del polymorphism has been linked to an increased risk of hyperprolactinemia, a common side effect of this compound.[2]

| Gene | Variant | Clinical Association | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |

| DRD2 | -141C Ins/Del | Increased prolactin levels | 10.45 | 1.29 - 84.89 | 0.004 | [2] |

Serotonin 5-HT2A Receptor (HTR2A)

The HTR2A gene is another key target of this compound. The T102C polymorphism has been associated with treatment response, particularly for negative symptoms in schizophrenia, although findings have been inconsistent across studies.[10][11]

| Gene | Variant | Clinical Association | Finding | Reference |

| HTR2A | T102C (rs6313) | Efficacy for negative symptoms | C/C genotype associated with better response | [10] |

| rs6311 | Fewer adverse events in pediatric patients | - | [1] |

Serotonin 5-HT2C Receptor (HTR2C)

The HTR2C gene has been implicated in antipsychotic-induced weight gain. The -759C>T polymorphism is a frequently studied variant, though its association with this compound-induced weight gain has not been consistently demonstrated.[2]

| Gene | Variant | Clinical Association | Finding | Reference |

| HTR2C | -759C>T (rs3813929) | This compound-induced weight gain | No significant association found in some studies | [2] |

| rs521018 | Increased weight gain in female patients | GT genotype predisposes to increased weight gain (OR 1.97) | [12] |

Catechol-O-Methyltransferase (COMT)

The COMT gene is involved in dopamine degradation. The Val158Met polymorphism, which affects enzyme activity, has been investigated for its influence on this compound efficacy, with some studies suggesting an association with treatment response, particularly in male patients.[13]

| Gene | Variant | Clinical Association | Finding | p-value | Reference |

| COMT | Val158Met (rs4680) | Treatment response in schizophrenia | Met allele associated with better response and cognitive function | <0.001 (risk for schizophrenia) | [11] |

| rs9606186 | Treatment response in Chinese schizophrenia patients | Significant association with BPRS score reduction in males | 0.020 (genotype) | [13] |

Experimental Protocols

Genotyping Methodologies

This method is commonly used for genotyping the DRD2 Taq1A polymorphism.

1. DNA Extraction: Genomic DNA is extracted from whole blood samples using a standard DNA extraction kit.

2. PCR Amplification:

-

A specific fragment of the DRD2 gene containing the Taq1A polymorphic site is amplified using polymerase chain reaction (PCR).

-

Forward Primer: 5′- CCGTCGACGGCTGGCCAAGTTGTCTA- 3′[14]

-

Reverse Primer: 5′- CCGTCGACCCTTCCTGAGTGTCATCA-3′[14]

-

PCR Conditions:

3. Restriction Enzyme Digestion:

-

The PCR product is digested with the TaqI restriction enzyme at 65°C for 3 hours.[14]

-

The A1 allele (T) has a C to T substitution that abolishes the TaqI restriction site, so the 310 bp fragment remains uncut.[15]

-

The A2 allele (C) is cut by TaqI into two fragments of 180 bp and 130 bp.[15]

4. Gel Electrophoresis:

-

The digested products are separated by size on a 2% agarose gel.[15]

-

Genotype Interpretation:

TaqMan® assays are a real-time PCR-based method for accurate and high-throughput genotyping.

1. DNA Preparation:

-

Genomic DNA is extracted and purified from patient samples.

-

DNA concentration is quantified and normalized to a standard concentration (e.g., 20 ng/μL).[17]

2. Reaction Setup:

-

A reaction mix is prepared containing:

-

Negative and positive controls should be included in each run.[17]

3. Real-Time PCR:

-

The reaction plate is placed in a real-time PCR instrument.

-

The instrument performs thermal cycling to amplify the target DNA sequence.

-

During amplification, the fluorescent signal from the probes is measured in real-time.

4. Data Analysis:

-

The software analyzes the endpoint fluorescence to determine the genotype of each sample.

-

Allelic discrimination plots are generated to visualize the genotyping results.

Visualization of Key Pathways and Workflows

This compound Signaling Pathways

The therapeutic effects of this compound are mediated through its interaction with dopaminergic and serotonergic signaling pathways.

Caption: this compound's antagonism of Dopamine D2 and Serotonin 5-HT2A receptors.

Experimental Workflow for a this compound Pharmacogenomics Study

A typical workflow for investigating the pharmacogenomics of this compound response involves several key steps from patient recruitment to data analysis.

References

- 1. Evidence for Pharmacogenomic Effects on this compound Outcomes in Pediatrics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-Induced Adverse Drug Reactions and Role of DRD2 (–141 C Ins/Del) and 5HTR2C (–759 C>T) Genetic Polymorphisms in Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP2D6 genotyping strategy based on gene copy number determination by TaqMan real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Influence of ABCB1 genetic polymorphisms on the pharmacokinetics of this compound in healthy subjects with CYP2D6*10/*10 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Effects of CYP2D6, CYP3A5, and ABCB1 gene polymorphisms on the pharmacokinetics of two this compound long-acting injection microsphere formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polymorphisms of the ABCB1 gene are associated with the therapeutic response to this compound in Chinese schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacogenetics of clinical response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jptcp.com [jptcp.com]

- 12. research.rug.nl [research.rug.nl]

- 13. Association between a COMT polymorphism and clinical response to this compound treatment: a pharmacogenetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Dopamine D2 receptor gene Taq 1A polymorphism: genetic architecture in Indian population and comparison to global populations [frontiersin.org]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. protocols.io [protocols.io]

- 18. Methodology for clinical genotyping of CYP2D6 and CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]

Risperidone's Impact on Neuroinflammation in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is increasingly implicated in the pathophysiology of various neuropsychiatric disorders. Atypical antipsychotics, such as risperidone, have demonstrated therapeutic effects that may extend beyond their primary receptor targets to include the modulation of these inflammatory processes. This technical guide provides an in-depth review of preclinical evidence from animal models, detailing the impact of this compound on neuroinflammatory pathways. It summarizes key quantitative findings, outlines common experimental protocols, and visualizes the underlying molecular signaling cascades to offer a comprehensive resource for researchers in neuroscience and drug development.

Core Mechanisms of this compound in Neuroinflammation

This compound's anti-inflammatory effects appear to be mediated through several key mechanisms, primarily involving the suppression of microglial activation and the modulation of pro-inflammatory signaling pathways. Evidence from various animal models suggests that this compound can attenuate the production of key inflammatory cytokines and reactive oxygen species (ROS).

Attenuation of Microglia Activation

Microglia, the resident immune cells of the CNS, are a major source of inflammatory mediators. In pathological states, activated microglia can release cytotoxic substances, contributing to neuronal damage. Studies show that this compound can counteract microglial activation. For instance, in a lipopolysaccharide (LPS)-induced neuroinflammation model in rats, this compound treatment (0.5 mg/kg) significantly attenuated the activation and proliferation of microglial cells in the hippocampus, cortex, and thalamus[1][2]. Similarly, in a ketamine-induced mouse model of schizophrenia, this compound administration counteracted the increase in microglial density in the hippocampus[3].

Modulation of Pro-Inflammatory Cytokine Production

A primary finding across multiple studies is this compound's ability to suppress the production of pro-inflammatory cytokines. In animal models challenged with LPS or interferon-γ, this compound has been shown to significantly reduce elevated levels of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β)[4][5][6][7]. This effect is observed in various experimental contexts, including diet-induced inflammation. For example, in omega-3 fatty acid deficient rats, which exhibit constitutively elevated pro-inflammatory cytokine production, chronic this compound treatment normalized the levels of IL-6 and TNF-α[4].

Regulation of Intracellular Signaling Pathways

This compound's influence on neuroinflammation extends to the intracellular signaling cascades that govern the inflammatory response. A critical pathway implicated is the Toll-like receptor 4 (TLR4) / Nuclear Factor-kappa B (NF-κB) signaling cascade. LPS, a component of gram-negative bacteria, activates TLR4, leading to a downstream cascade that culminates in the activation of NF-κB, a key transcription factor for pro-inflammatory genes. This compound has been shown to inhibit this pathway, preventing the expression of inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in the brain cortex of LPS-challenged rats[6][7].

The following diagram illustrates the inhibitory effect of this compound on the TLR4/NF-κB signaling pathway.

Quantitative Data from Animal Models

The following tables summarize the quantitative findings from key studies investigating this compound's effects on neuroinflammatory markers in various animal models.

Table 1: Effect of this compound on Pro-Inflammatory Cytokines

| Animal Model | Neuroinflammation Inducer | This compound Dosage | Key Cytokines Measured | Quantitative Findings | Reference(s) |

| Wistar Rats | Lipopolysaccharide (LPS) | 0.3 - 3.0 mg/kg i.p. | IL-1β, TNF-α | Prevented LPS-induced increase in cortical cytokine expression. | [6][7] |

| Omega-3 Deficient Rats | Chronic Diet | 1 mg/kg/day (in food) | IL-6, TNF-α | Normalized constitutively elevated levels of IL-6 and TNF-α. | [4] |

| C57BL/6J Mice | Lipopolysaccharide (LPS) | 3 mg/kg p.o. | Not specified | Pretreatment ameliorated systemic LPS-induced oxidative stress. | [8] |

| Sprague-Dawley Rats | Neonatal LPS Injection | 0.5 mg/kg i.p. | Not specified | Attenuated microglia activation, suggesting downstream cytokine reduction. | [1][2] |

Table 2: Effect of this compound on Microglia and Oxidative Stress Markers

| Animal Model | Neuroinflammation Inducer | This compound Dosage | Key Markers Measured | Quantitative Findings | Reference(s) |

| C57BL/6J Mice | Ketamine | Not specified | Microglial density, Nox2 (ROS production enzyme) | Counteracted ketamine-induced increase in hippocampal microglial density; Lowered Nox2 gene expression compared to ketamine-only group. | [3][9] |

| Wistar Rats | Maternal Immune Stimulation (Poly I:C) | Vehicle or this compound (PND35-49) | iNOS, NF-κB | Reduced NF-κB activity and iNOS expression in various brain regions. | [10] |

| Wistar Rats | Lipopolysaccharide (LPS) | 0.3 - 3.0 mg/kg i.p. | iNOS, COX-2, p38 MAPK | Prevented LPS-induced increase in the activity of iNOS, COX-2, and p38 MAPK. | [6][7] |

| Swiss Albino Mice | Lipopolysaccharide (LPS) | 3 mg/kg p.o. | Superoxide Dismutase (SOD) | Significantly lowered the LPS-induced increase in SOD levels in the prefrontal cortex. | [8] |

Experimental Protocols and Methodologies

The following section details common methodologies employed in animal studies to investigate the anti-neuroinflammatory effects of this compound.

Animal Models of Neuroinflammation

-

Lipopolysaccharide (LPS) Challenge: This is the most common method. A single intraperitoneal (i.p.) injection of LPS (e.g., 0.5 mg/kg) is administered to rodents (rats or mice) to induce a systemic inflammatory response that leads to neuroinflammation. This compound is typically administered 30-60 minutes prior to the LPS challenge[6][7][8].

-

Neonatal Intrahippocampal LPS Injection: To model neurodevelopmental aspects, LPS is injected directly into the hippocampus of rat pups at postnatal day 7 (P7). This compound treatment is then administered during adolescence (e.g., P42 for 14 days) to assess its ability to rescue behavioral and cellular deficits in adulthood[1][2].

-

Ketamine Administration: Sub-chronic administration of ketamine is used to model schizophrenia-like behaviors and associated neurobiological changes, including microglial activation. This compound is co-administered or given as a treatment to mitigate these effects[3][9].

-

Maternal Immune Stimulation (MIS): Pregnant dams are injected with Polyinosinic:polycytidylic acid (Poly I:C) to simulate a viral infection. The offspring exhibit neuroinflammatory and behavioral abnormalities later in life. This compound is often administered to the offspring during adolescence to assess its preventative potential[10].

Drug Administration

-

Route: this compound is typically dissolved in a vehicle (e.g., saline with 0.1% Tween 20) and administered via intraperitoneal (i.p.) injection or oral gavage (p.o.)[1][6][8]. For chronic studies, it can be mixed with food[4].

-

Dosage: Doses in rodent models generally range from 0.3 mg/kg to 3.0 mg/kg[1][6][8].

Analytical Techniques

-

Immunohistochemistry (IHC): Used to visualize and quantify microglial activation in brain tissue slices using markers like Iba1 or OX-42[1].

-

ELISA / Multiplex Assays: Employed to measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in brain homogenates or blood serum.

-

Western Blot: Used to measure the protein expression levels of components in signaling pathways, such as TLR4, NF-κB, iNOS, and COX-2[10].

-

Real-Time PCR (RT-PCR): Used to quantify the gene expression (mRNA levels) of inflammatory markers like Nox2[3].

-

Behavioral Tests: A battery of tests, including prepulse inhibition (PPI), novel object recognition, and social interaction tests, are used to assess the functional outcomes of neuroinflammation and the therapeutic effects of this compound[1].

The diagram below outlines a typical experimental workflow for these studies.

Conclusion and Future Directions

The evidence from animal models strongly supports an anti-inflammatory role for this compound within the central nervous system. Its ability to suppress microglial activation, reduce pro-inflammatory cytokine production, and inhibit key signaling pathways like TLR4/NF-κB highlights a mechanism of action that could contribute to its overall therapeutic efficacy in neuropsychiatric disorders with an inflammatory component.

Future research should aim to:

-

Elucidate the precise receptor targets through which this compound mediates these anti-inflammatory effects.

-

Investigate the long-term consequences of chronic this compound treatment on the neuro-immune landscape.

-

Explore the therapeutic potential of this compound in other CNS disorders characterized by significant neuroinflammation, such as multiple sclerosis, as suggested by studies in experimental autoimmune encephalomyelitis models[11].

This guide provides a foundational overview for scientists and researchers, consolidating the current understanding of this compound's immunomodulatory properties in preclinical settings and paving the way for further investigation and potential therapeutic expansion.

References

- 1. Minocycline and this compound prevent microglia activation and rescue behavioral deficits induced by neonatal intrahippocampal injection of lipopolysaccharide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Inhibition of reactive oxygen species production accompanying alternatively activated microglia by this compound in a mouse ketamine model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chronic this compound normalizes elevated pro-Inflammatory cytokine and C-reactive protein production in omega-3 fatty acid deficient rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound on Cytokine Profile in Drug-Naïve First-Episode Psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound normalizes increased inflammatory parameters and restores anti-inflammatory pathways in a model of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pretreatment With this compound Ameliorates Systemic LPS-Induced Oxidative Stress in the Cortex and Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound administered during adolescence induced metabolic, anatomical and inflammatory/oxidative changes in adult brain: A PET and MRI study in the maternal immune stimulation animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.plos.org [journals.plos.org]

Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for the CYP Epoxygenase Inhibitor MS-PPOH

For scientific researchers investigating the selective cytochrome P450 (CYP) epoxygenase inhibitor, MS-PPOH, a targeted approach to information retrieval is crucial. To facilitate this, a comprehensive list of SEO-driven, long-tail keywords has been compiled. These keywords are categorized by specific researcher intents, aiming to streamline the process of finding relevant foundational knowledge, methodologies, troubleshooting guidance, and comparative analyses. MS-PPOH, a potent inhibitor of the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3 enzymes, is a valuable tool in studying the roles of these metabolic pathways in various physiological and pathological processes.[1][2][3]

The following table provides a structured guide for researchers to effectively navigate the vast landscape of scientific literature and resources related to MS-PPOH.

| Category | Long-tail Keyword |

| Foundational & Exploratory | what is the mechanism of action of MS-PPOH |

| MS-PPOH as a selective CYP epoxygenase inhibitor | |

| biological effects of inhibiting arachidonate epoxides with MS-PPOH | |

| role of MS-PPOH in studying CYP4A2 and CYP4A3 enzymes | |

| MS-PPOH CAS number 206052-02-0 research applications | |

| understanding the downstream effects of MS-PPOH treatment | |

| investigating the physiological role of 11,12-EET using MS-PPOH | |

| MS-PPOH effects on endothelial function and angiogenesis | |

| exploring the impact of MS-PPOH on inflammation pathways | |

| MS-PPOH as a tool to study renal autoregulation | |

| Methodological & Application | how to dissolve and prepare MS-PPOH for in vitro studies |

| effective concentration of MS-PPOH for cell culture experiments | |

| MS-PPOH administration protocol for in vivo animal models | |

| using MS-PPOH to investigate cardiovascular toxicity of doxorubicin | |

| application of MS-PPOH in studying cancer cell migration and invasion | |

| protocol for assessing CYP epoxygenase inhibition by MS-PPOH | |

| MS-PPOH use in mass spectrometry-based lipidomics | |

| experimental design for studying MS-PPOH effects on blood pressure | |

| how to measure the impact of MS-PPOH on eicosanoid profiles | |

| utilizing MS-PPOH to study ischemic injury models | |

| Troubleshooting & Optimization | troubleshooting MS-PPOH solubility issues in aqueous solutions |

| optimizing MS-PPOH dosage for maximal CYP inhibition | |

| common pitfalls in experiments using MS-PPOH | |

| interpreting unexpected results after MS-PPOH treatment | |

| how to control for off-target effects of MS-PPOH | |

| stability of MS-PPOH in different experimental buffers | |

| addressing variability in cellular response to MS-PPOH | |

| improving the delivery and bioavailability of MS-PPOH in vivo | |

| mitigating potential cytotoxicity of MS-PPOH at high concentrations | |

| ensuring specificity of MS-PPOH for CYP epoxygenases | |

| Validation & Comparative | validating the inhibitory effect of MS-PPOH on CYP2C8 and CYP2C9[4] |

| comparing the efficacy of MS-PPOH with other CYP inhibitors | |

| cross-validation of MS-PPOH results with genetic knockout models | |

| MS-PPOH versus DDMS for inhibiting CYP-mediated metabolism | |

| comparative analysis of MS-PPOH and 17-ODYA on infarct size[5] | |

| validating the role of EETs in a disease model using MS-PPOH | |

| studies confirming the selectivity of MS-PPOH for epoxygenation | |

| comparing the in vitro and in vivo effects of MS-PPOH | |

| literature review of studies using MS-PPOH to validate a hypothesis | |

| assessing the translational relevance of findings obtained with MS-PPOH |

References

- 1. caymanchem.com [caymanchem.com]

- 2. MS-PPOH - Labchem Catalog [dev.labchem.com.my]

- 3. MS-PPOH - Cayman Chemical [bioscience.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cytochrome P450 omega-hydroxylase inhibition reduces infarct size during reperfusion via the sarcolemmal KATP channel - PubMed [pubmed.ncbi.nlm.nih.gov]

The Next Generation of Antipsychotics: A Technical Guide to the Discovery and Synthesis of Novel Risperidone Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone, a benzisoxazole derivative, has long been a cornerstone in the treatment of schizophrenia and other psychotic disorders. Its efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] However, the quest for improved therapeutic profiles with fewer side effects continues to drive the development of novel this compound analogs. This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of these next-generation antipsychotic candidates. We will delve into the structure-activity relationships, detailed experimental protocols for synthesis and evaluation, and the intricate signaling pathways that underpin their pharmacological effects.

Novel this compound Analogs: Deconstruction and Derivatization

Recent research has focused on two primary strategies for developing novel this compound analogs: the "deconstruction" of the this compound molecule to identify the minimal structural requirements for activity and the synthesis of derivatives, most notably Paliperidone (9-hydroxythis compound), the active metabolite of this compound.[3]

Deconstructed Analogs

A series of "deconstructed" this compound analogs have been synthesized to elucidate the key structural motifs responsible for 5-HT2A receptor interaction. These analogs systematically remove portions of the parent molecule to assess their impact on pharmacological activity.

-

RHV-006: 6-fluoro-3-(piperidin-4-yl)benzisoxazole

-

RHV-008: 6-fluoro-3-(1-methyl-piperidin-4-yl)benzisoxazole

-

RHV-023: 3-(1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)piperidine

-

RHV-026: 1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butan-1-one

Initial studies have shown that these deconstructed analogs retain affinity for the 5-HT2A receptor, with some acting as partial agonists or antagonists. This approach is crucial for refining pharmacophore models and designing future analogs with tailored activities.

Paliperidone and its Analogs

Paliperidone, the 9-hydroxylated active metabolite of this compound, has been developed as a successful second-generation antipsychotic in its own right. Its synthesis often utilizes this compound or its precursors as starting materials. Further derivatization of paliperidone, such as the formation of O-acyl analogues, is an active area of research to improve pharmacokinetic properties, including the development of long-acting injectable formulations.

Data Presentation: Pharmacological Profiles

A comparative summary of the receptor binding affinities (Ki, nM) for this compound and its primary metabolite, paliperidone, is presented below. While comprehensive quantitative data for the deconstructed analogs (RHV series) is not yet fully published, the available information highlights their engagement with the 5-HT2A receptor.

| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | α1-Adrenergic Ki (nM) | α2-Adrenergic Ki (nM) | H1 Ki (nM) |

| This compound | 3.13[1] | 0.16[1] | 0.8[1] | 7.54[1] | 2.23[1] |

| Paliperidone | 4.8 | 0.23 | 1.2 | 18 | 3.6 |

Note: Data for Paliperidone is compiled from various sources and may show slight variations.

Experimental Protocols

Synthesis of Key Intermediate: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

This intermediate is a crucial building block for this compound and many of its analogs.

Procedure:

-

Dissolve (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride (55 g) in methanol (600 mL).

-

Add potassium hydroxide (27 g) to the solution.

-

Heat the reaction mixture to reflux for approximately 2.5 hours.[4][5]

-

After cooling to room temperature, dry the mixture with anhydrous magnesium sulfate and stir for 1 hour.[4][5]

-

Filter the mixture and concentrate the filtrate under reduced pressure.[5]

-

Add acetone (500 mL) to the concentrate, stir at room temperature for 30 minutes, and filter to remove any insoluble material.[4][5]

-

Slowly add hydrochloric acid to the filtrate to adjust the pH to 2-3, which will precipitate a white solid.[4][5]

-

Collect the solid by filtration and dry to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[4][5]

General Synthesis of N-Substituted this compound Analogs

The synthesis of N-substituted analogs, such as RHV-023 and RHV-026, typically involves the alkylation of the piperidine nitrogen of the core benzisoxazole-piperidine moiety.

General Procedure:

-

To a solution of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., K2CO3, Na2CO3).

-

Add the appropriate alkylating agent (e.g., 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one for this compound synthesis).

-

Heat the reaction mixture at an appropriate temperature (e.g., 60°C) for a sufficient time (e.g., 16 hours).

-

After cooling, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., dichloromethane).

-

The crude product is then purified by techniques such as column chromatography or recrystallization.

Pharmacological Evaluation: Receptor Binding Assay

The affinity of novel analogs for various receptors is determined using radioligand binding assays.

Protocol for D2 Receptor Binding Assay:

-

Prepare membrane fractions from cells expressing the human D2 receptor.

-

Incubate the membrane preparations with a specific radioligand, such as [3H]-Spiperone.

-

Add various concentrations of the test compound (novel this compound analog) to compete with the radioligand for binding to the receptor.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from concentration-response curves.

-

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathways

The therapeutic and side effects of this compound and its analogs are mediated by their interaction with D2 and 5-HT2A receptors, which triggers distinct downstream signaling cascades.

Caption: Signaling pathways of Dopamine D2 and Serotonin 5-HT2A receptors.

Experimental Workflow

The discovery and preclinical development of novel this compound analogs follow a structured workflow, from initial design and synthesis to comprehensive pharmacological and safety profiling.

Caption: Preclinical drug discovery workflow for novel antipsychotics.

Conclusion

The discovery and synthesis of novel this compound analogs represent a promising frontier in the development of improved antipsychotic therapies. By systematically dissecting the core structure of this compound and exploring targeted derivatizations, researchers are paving the way for new chemical entities with enhanced efficacy, better side-effect profiles, and improved pharmacokinetic properties. The methodologies and insights presented in this guide offer a comprehensive resource for scientists and developers dedicated to advancing the treatment of psychotic disorders. Continued research into the synthesis and pharmacological characterization of these novel analogs is essential to translate these promising preclinical findings into clinically effective treatments.

References

- 1. Biochemical profile of this compound, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(2-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | Advent [adventchembio.com]

- 3. researchgate.net [researchgate.net]

- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]

Metabolic pathways of Risperidone and its active metabolite 9-hydroxyrisperidone

An In-Depth Technical Guide to the Metabolic Pathways of Risperidone and its Active Metabolite, 9-Hydroxythis compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a second-generation atypical antipsychotic widely prescribed for the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder. Its therapeutic effect is mediated not only by the parent drug but also significantly by its primary active metabolite, 9-hydroxythis compound (paliperidone). A thorough understanding of the metabolic pathways governing the conversion of this compound and the subsequent fate of 9-hydroxythis compound is critical for drug development, clinical pharmacology, and optimizing patient outcomes. This guide provides a detailed examination of these pathways, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate comprehension.

The metabolism of this compound is primarily hepatic and is significantly influenced by genetic polymorphisms of the cytochrome P450 (CYP) enzyme system, leading to considerable interindividual variability in plasma concentrations and clinical response.[1][2]

Section 1: Metabolic Pathway of this compound

This compound undergoes extensive hepatic metabolism, with the main pathway being aliphatic hydroxylation to form 9-hydroxythis compound.[3] Other minor pathways, such as N-dealkylation, also contribute to its biotransformation.[3][4]

Primary Pathway: 9-Hydroxylation

The conversion of this compound to its major active metabolite, 9-hydroxythis compound (paliperidone), is the most significant metabolic route.[5] This reaction is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, with a smaller contribution from CYP3A4 .[4][5][6] The clinical effect of the drug is therefore a result of the combined concentrations of both this compound and 9-hydroxythis compound, often referred to as the "active moiety".[3]

A key feature of this pathway is its stereoselectivity. The introduction of a hydroxyl group creates a chiral center, resulting in two enantiomers:

-

CYP2D6 is primarily responsible for the formation of (+)-9-hydroxythis compound .[2][7]

-

CYP3A4 and CYP3A5 contribute to the formation of both enantiomers but play a more predominant role in producing (-)-9-hydroxythis compound .[2][7]

The genetic polymorphism of CYP2D6 leads to distinct patient phenotypes—poor, intermediate, extensive, and ultrarapid metabolizers—which directly impacts the plasma ratio of this compound to 9-hydroxythis compound and can influence both efficacy and adverse effects.[6][8]

Minor Metabolic Pathways

Besides 9-hydroxylation, this compound can undergo other biotransformations, although these are considered minor routes:

-

N-dealkylation: This pathway involves the removal of the alkyl group from the piperidine nitrogen.[3][4]

-

7-Hydroxylation: A less common hydroxylation reaction can occur, forming 7-hydroxythis compound.[7]

Section 2: Metabolic Pathway of 9-Hydroxythis compound (Paliperidone)

Unlike its parent compound, 9-hydroxythis compound (paliperidone) does not undergo extensive metabolism.[9][10] The primary route of elimination is renal excretion, with a significant portion of the dose being excreted as the unchanged drug in urine.[1][9][11] This limited hepatic metabolism means that paliperidone has a lower potential for drug-drug interactions involving the CYP450 system compared to this compound.[9][10]

Four minor metabolic pathways for paliperidone have been identified, with none accounting for more than 6.5% of the administered dose:[1][11]

-

Oxidative N-dealkylation

-

Hydroxylation

-

Dehydrogenation

-

Benzisoxazole scission

Due to its primary renal clearance, dose adjustments for paliperidone are necessary for patients with renal impairment.[9]

Section 3: Quantitative Data

The following tables summarize key quantitative parameters related to the metabolism and pharmacokinetics of this compound and 9-hydroxythis compound.

Table 1: In Vitro Enzyme Activity for this compound 9-Hydroxylation

| Enzyme | Activity (pmol product / pmol CYP / min) | Reference |

|---|---|---|

| CYP2D6 | 7.5 | [4][5] |

| CYP3A4 | 0.4 | [4][5] |

Table 2: Pharmacokinetic Parameters of this compound and 9-Hydroxythis compound by CYP2D6 Phenotype

| Parameter | Analyte | Poor Metabolizer (PM) | Intermediate Metabolizer (IM) | Normal/Extensive Metabolizer (NM/EM) | Reference |

|---|---|---|---|---|---|

| Dose-Adjusted Steady-State Concentration (Fold-increase vs. NM) | This compound | 6.20x | 2.35x | 1x (Baseline) | [6] |

| Active Moiety | 1.44x | 1.18x | 1x (Baseline) | [6] |

| Apparent Clearance (CL/F) (L/h) | this compound | 9.38 | 29.2 | 37.4 |[12] |

Section 4: Experimental Protocols

The characterization of this compound's metabolic pathways relies on robust in vitro and bioanalytical methodologies.

In Vitro Metabolism Assay Using Human Liver Microsomes